2-甲基丁基氯甲酸酯

描述

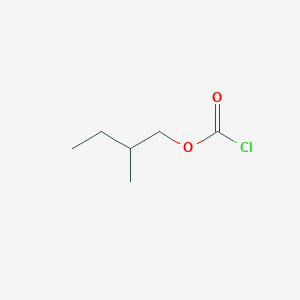

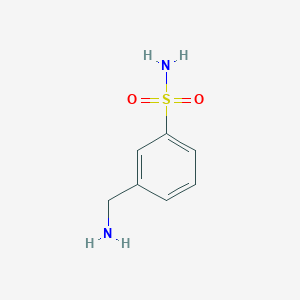

2-Methylbutyl chloroformate is a chemical compound that is widely used in the field of organic chemistry. It is an important reagent that is used for the synthesis of various organic compounds. This compound is also known as tert-pentyl chloroformate and is represented by the chemical formula C6H11ClO2.

科学研究应用

化学合成

2-甲基丁基氯甲酸酯用于化学合成 . 它是一种用途广泛的试剂,可以参与各种反应生成不同的产物。其反应性归因于氯甲酸酯基团的存在,该基团可以与亲核试剂反应生成酯或发生取代反应。

对称脲的制备

该化合物已被用于制备对称脲 . 这些脲已获得专利,具有针对某些杂草、真菌和细菌的除草控制应用 .

药物制剂

由于炔基和芳基酯在药物制剂中的应用不断增加,因此对它们合成用途的兴趣也随之增强 . 这可能是由于该化合物能够形成稳定的生物活性衍生物。

溶剂分解研究

2-甲基丁基氯甲酸酯已被用于溶剂分解研究 . 这些研究涉及该化合物与溶剂的反应,溶剂充当亲核试剂。 这些反应的速率可以使用格伦瓦尔德-温斯坦方程进行分析,格伦瓦尔德-温斯坦方程是一种线性自由能关系 .

机理研究

作用机制

Target of Action

Chloroformates in general are known to be reactive compounds possessing both acid chloride and alkyl substituents .

Mode of Action

2-Methylbutyl chloroformate is a chloroformate that can be used as an intramolecular or intermolecular electrophile for the synthesis of ketones, esters, amides, and lactones . It can also be used to convert alkyl halides into corresponding chloroformates .

Biochemical Pathways

The chloroformates, including 2-Methylbutyl chloroformate, are soluble in organic solvents and hydrolyze in water . The hydrolysis products of the chloroformates are an alcohol (ROH), carbon dioxide, and hydrogen chloride .

Pharmacokinetics

It’s known that chloroformates hydrolyze in water , which could potentially affect their bioavailability.

Result of Action

Chloroformates in general are known to cause irritation and respiratory effects in short-term repeated-exposure studies .

Action Environment

2-Methylbutyl chloroformate is stored in an inert atmosphere at room temperature . Environmental factors such as temperature and the presence of water (due to its hydrolytic nature) could influence the compound’s action, efficacy, and stability .

安全和危害

未来方向

Chloroformates, including 2-Methylbutyl Chloroformate, are used as reagents in organic chemistry . They are also popular in the field of chromatography as derivatization agents . They convert polar compounds into less polar, more volatile derivatives . This allows for the relatively simple transformation of a large array of metabolites for analysis by gas chromatography/mass spectrometry .

属性

IUPAC Name |

2-methylbutyl carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO2/c1-3-5(2)4-9-6(7)8/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQNLOOJFAVAAKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)COC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is interesting about the thermal decomposition of 2-methylbutyl chloroformate?

A1: The thermal decomposition of 2-methylbutyl chloroformate is intriguing because it doesn't solely follow a simple elimination pathway. While some 3-methylbut-1-ene is formed, indicating elimination, a significant portion of the reaction proceeds through a less common 1,3-hydride shift. [] This shift results in the formation of 2-chloro-3-methylbutane. The presence of trans-1,2-dimethylcyclopropane among the products further suggests the involvement of a protonated cyclopropane intermediate in this rearrangement. [] This provides valuable insight into the potential for complex rearrangements during the thermal decomposition of such compounds.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2,5-Dichlorophenoxy)methyl]oxirane](/img/structure/B31981.png)

![N-[4-(oxiran-2-ylmethoxy)phenyl]acetamide](/img/structure/B31995.png)